molecular formula C16H29N3O3 B2388074 Ethyl 4-[1-[[(E)-4-(dimethylamino)but-2-enoyl]amino]ethyl]piperidine-1-carboxylate CAS No. 2411336-34-8

Ethyl 4-[1-[[(E)-4-(dimethylamino)but-2-enoyl]amino]ethyl]piperidine-1-carboxylate

Cat. No.: B2388074
CAS No.: 2411336-34-8
M. Wt: 311.426
InChI Key: XOSNPVKQSZZJIZ-VOTSOKGWSA-N
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Description

Ethyl 4-[1-[[(E)-4-(dimethylamino)but-2-enoyl]amino]ethyl]piperidine-1-carboxylate is a synthetic organic compound with the molecular formula C16H29N3O3. It is known for its complex structure, which includes a piperidine ring, an ethyl ester group, and a dimethylamino butenoyl moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[1-[[(E)-4-(dimethylamino)but-2-enoyl]amino]ethyl]piperidine-1-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Dimethylamino Butenoyl Group: This step involves the reaction of the piperidine derivative with a dimethylamino butenoyl chloride under basic conditions to form the desired amide linkage.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[1-[[(E)-4-(dimethylamino)but-2-enoyl]amino]ethyl]piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions may require catalysts or specific temperature and pH conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 4-[1-[[(E)-4-(dimethylamino)but-2-enoyl]amino]ethyl]piperidine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool in research.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of Ethyl 4-[1-[[(E)-4-(dimethylamino)but-2-enoyl]amino]ethyl]piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 4-[1-[[(E)-4-(dimethylamino)but-2-enoyl]amino]ethyl]piperidine-1-carboxylate can be compared with other similar compounds, such as:

    Ethyl 4-[1-[[(E)-4-(methylamino)but-2-enoyl]amino]ethyl]piperidine-1-carboxylate: Similar structure but with a methylamino group instead of a dimethylamino group.

    Ethyl 4-[1-[[(E)-4-(ethylamino)but-2-enoyl]amino]ethyl]piperidine-1-carboxylate: Contains an ethylamino group, leading to different chemical and biological properties.

    Ethyl 4-[1-[[(E)-4-(propylamino)but-2-enoyl]amino]ethyl]piperidine-1-carboxylate: Features a propylamino group, which may affect its reactivity and interactions.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

ethyl 4-[1-[[(E)-4-(dimethylamino)but-2-enoyl]amino]ethyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29N3O3/c1-5-22-16(21)19-11-8-14(9-12-19)13(2)17-15(20)7-6-10-18(3)4/h6-7,13-14H,5,8-12H2,1-4H3,(H,17,20)/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOSNPVKQSZZJIZ-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)C(C)NC(=O)C=CCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)N1CCC(CC1)C(C)NC(=O)/C=C/CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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